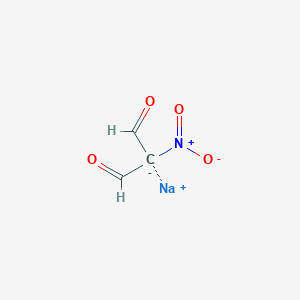
2-Nitro-2-sodiopropanedial
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Nitro-2-sodiopropanedial is a nitro compound characterized by the presence of a nitro group (-NO2) and a sodium ion (Na+). Nitro compounds are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and industrial chemistry. The unique structural features of this compound make it a valuable compound for research and practical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Nitro-2-sodiopropanedial typically involves the reaction of nitromethane with formaldehyde in the presence of a base such as sodium methoxide. The reaction is carried out under controlled temperatures to ensure the stability of the product. The process can be summarized as follows:
Reactants: Nitromethane, formaldehyde, sodium methoxide
Conditions: Reaction temperatures between 35 to 50°C, evaporative cooling of methanol to maintain reaction stability.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity. The use of continuous reactors and automated systems helps in maintaining consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: 2-Nitro-2-sodiopropanedial undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding nitro alcohols or acids.
Reduction: Formation of amines or hydroxylamines.
Substitution: Replacement of the nitro group with other functional groups.
Common Reagents and Conditions:
Oxidation: Typically involves reagents like potassium permanganate or chromium trioxide.
Reduction: Commonly uses hydrogen gas in the presence of a catalyst such as palladium on carbon.
Substitution: Utilizes reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products:
Oxidation: Nitro alcohols, nitro acids
Reduction: Amines, hydroxylamines
Substitution: Halogenated compounds, other substituted derivatives
Scientific Research Applications
2-Nitro-2-sodiopropanedial finds applications in various scientific research fields:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its role in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of dyes, explosives, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Nitro-2-sodiopropanedial involves the interaction of its nitro group with biological molecules. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects. The molecular targets and pathways involved include:
Nitro Reduction: Formation of reactive nitrogen species that can modify proteins and DNA.
Oxidative Stress: Induction of oxidative stress through the generation of reactive oxygen species
Comparison with Similar Compounds
2-Nitropropane: Another nitro compound with similar reactivity but different applications.
2-Nitro-1-propanol: Shares structural similarities but differs in its functional group arrangement.
2-Nitro-2-hydroxymethyl-1,3-propanediol: Similar in structure but with additional hydroxyl groups
Uniqueness: 2-Nitro-2-sodiopropanedial stands out due to its unique combination of a nitro group and a sodium ion, which imparts distinct chemical and physical properties. Its versatility in undergoing various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
sodium;2-nitropropanedial |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2NO4.Na/c5-1-3(2-6)4(7)8;/h1-2H;/q-1;+1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALSKNDFLJBFRNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)[C-](C=O)[N+](=O)[O-].[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2NNaO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














